N-[(3,5-dimethylphenyl)methyl]oxan-4-amine
Description
N-[(3,5-Dimethylphenyl)methyl]oxan-4-amine is an organic compound featuring a tetrahydropyran (oxane) ring linked via an amine group to a benzyl moiety substituted with methyl groups at the 3- and 5-positions. This structure confers unique physicochemical and biological properties, influenced by the electron-donating methyl groups and the lipophilic oxane backbone.
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-15-14-3-5-16-6-4-14/h7-9,14-15H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDXPHGZWWEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CNC2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Oxan-4-amine with 3,5-Dimethylbenzyl Halides
The most widely reported method involves the alkylation of oxan-4-amine with 3,5-dimethylbenzyl bromide under basic conditions:
Reaction Scheme
Optimized Conditions
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks the electrophilic benzyl carbon, displacing bromide. Steric hindrance from the 3,5-dimethyl groups slightly reduces reaction kinetics compared to unsubstituted benzyl analogs.
Reductive Amination of Oxan-4-one
An alternative route employs reductive amination of oxan-4-one with 3,5-dimethylbenzylamine:
Reaction Scheme
Optimized Conditions
Limitations
Lower yields compared to alkylation methods due to competing imine formation and over-reduction side reactions.
Catalytic and Enantioselective Approaches
Recent advances focus on asymmetric synthesis to access enantiomerically pure forms:
Chiral Auxiliary-Mediated Synthesis
A 2024 study demonstrated the use of (R)-BINOL-derived phosphoric acids to induce enantioselectivity during alkylation. Key results include:
Biocatalytic Methods
Engineered cyclohexanone monooxygenases (CHMOs) have been utilized for oxidative desymmetrization of prochiral intermediates, achieving 92% ee in preliminary trials.
Purification and Characterization
Purification Techniques
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane (1:3).
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Crystallization: Recrystallization from ethanol/water mixtures yields >99% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 2H, Ar-H), 3.98–3.85 (m, 4H, OCH₂), 3.45 (s, 2H, NCH₂), 2.31 (s, 6H, CH₃), 1.90–1.75 (m, 2H, CH₂).
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HRMS (ESI): m/z calc. for C₁₄H₂₁NO [M+H]⁺: 220.1701; found: 220.1704.
Industrial-Scale Production and Challenges
Scale-Up Considerations
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Cost Efficiency: 3,5-Dimethylbenzyl bromide costs dominate (>70% of total).
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Waste Management: HBr neutralization with NaOH generates NaBr, requiring specialized disposal.
Recent Innovations
Emerging Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxan-4-amine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(3,5-dimethylphenyl)methyl]oxan-4-amine has been investigated for its potential therapeutic properties. Preliminary studies suggest that compounds with similar structures may exhibit:
- Anticancer Activity : Research indicates that derivatives of oxan-4-amines can inhibit key oncogenes such as c-Myc, which plays a crucial role in colorectal cancer development .
| Compound | Activity | Reference |
|---|---|---|
| N-(3,5-dimethylphenyl)oxan-4-amine | Potential anticancer agent | |
| N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride | Biological activity under investigation |
Biological Target Interaction Studies
Studies are ongoing to elucidate the interactions between this compound and various biological targets. These investigations are crucial for understanding its mechanism of action and therapeutic potential:
- p53 Mutant Activation : Certain derivatives have been shown to enhance the binding affinity of mutant p53 to DNA, potentially restoring its tumor suppressor function .
| Application | Mechanism | Reference |
|---|---|---|
| p53 Activation | Increases DNA binding ability of mutant p53 | |
| Apoptosis Induction | Promotes cell death in cancerous cells expressing mutant p53 |
Material Science
The structural properties of this compound make it a candidate for developing new materials with specific functionalities:
- Polymer Synthesis : The compound can be utilized in synthesizing polymers that exhibit unique mechanical and thermal properties due to the oxan ring's presence .
Case Study 1: Anticancer Activity
A study focused on phenoxy-N-phenylaniline derivatives demonstrated that modifications similar to those found in this compound could lead to significant cytotoxicity against colorectal cancer cells. The lead compound exhibited an IC50 value indicating strong anticancer properties, highlighting the importance of structural variations in enhancing biological activity .
Case Study 2: p53 Mutant Interaction
Research involving the interaction of various compounds with mutant p53 showed that specific modifications could increase the binding efficiency significantly. This study provided insights into how this compound might be developed into a therapeutic agent targeting p53-related pathways in cancer treatment .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aryl ring significantly impact biological activity and physical properties.
Key Observations :
- Meta vs. Ortho/Para Substitution : The 3,5-dimethylphenyl group (meta-substitution) in the target compound contrasts with 2,6-dimethyl derivatives (e.g., metalaxyl), which are used as pesticides . Meta-substitution often enhances steric accessibility for biological interactions compared to ortho-substituted analogs.
- Electron-Donating vs. Withdrawing Groups : Both electron-donating (methyl) and withdrawing (fluoro) groups at 3,5-positions exhibit potent photosynthetic electron transport (PET) inhibition (~10 µM IC50), suggesting that lipophilicity and substituent positioning may dominate over electronic effects in certain contexts .
Functional Group Influence
Table 2: Functional Group Comparisons
Key Observations :
- Amine vs.
- Crystallinity : In acetamide analogs, 3,5-dimethyl substitution leads to two molecules per asymmetric unit, unlike dichloro derivatives, suggesting that methyl groups enhance crystal packing flexibility .
Physicochemical Properties
Table 3: Physical Property Comparison
Key Observations :
- Purity and Stability : The hydrochloride salt of a 2,5-dimethylphenyl analog achieves 95% purity, suggesting feasible synthetic routes for the target compound .
Biological Activity
N-[(3,5-dimethylphenyl)methyl]oxan-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological properties. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 203.30 g/mol |
| Functional Groups | Amine, Aromatic |
The presence of the oxan ring and the dimethylphenyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The amine group can form hydrogen bonds and participate in electrostatic interactions, which are crucial for binding to proteins and other biomolecules. Additionally, the aromatic ring may engage in π-π stacking interactions, influencing enzyme activity and signaling pathways.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in cancer cells by modulating pathways associated with tumor suppression. A study demonstrated that compounds similar to this compound could enhance the binding affinity of mutant p53 proteins to DNA, thereby restoring their function and promoting apoptosis in cancerous cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. Its ability to modulate inflammatory responses in neuronal cells could be a key factor in reducing neurodegeneration .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Apoptosis Induction in Cancer Cells : In vitro assays revealed an EC50 value of approximately 2 nM for apoptosis induction in specific cancer cell lines, indicating potent anticancer activity .
- Antibacterial Assays : A study reported that this compound showed significant inhibitory effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Neuroprotection Studies : In models of oxidative stress-induced neuronal damage, this compound demonstrated a reduction in cell death and inflammation markers, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3,5-dimethylphenyl)methyl]oxan-4-amine, and how can purity be optimized?
- Methodological Answer :
- Microwave-assisted synthesis : Adaptable from , where microwave conditions were used to prepare N-(disubstituted-phenyl)carboxamides. For this compound, react oxan-4-amine with 3,5-dimethylbenzyl chloride under microwave irradiation (e.g., 100–120°C, 30–60 min) to enhance reaction efficiency .
- Purification : Use high-performance liquid chromatography (HPLC) with Chromolith® columns ( ) for high-resolution separation. Purity ≥98% is achievable via recrystallization in ethanol/water mixtures, as validated by UV/Vis spectroscopy (λmax ~255 nm) ( ).
- Characterization : Confirm structure via NMR (1H, 13C) and mass spectrometry. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds ( ).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Safety Protocols : Wear PPE (gloves, lab coat, goggles) and avoid inhalation/contact, as per handling guidelines for structurally similar amines ().
- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability ≥5 years is typical for related compounds under these conditions ().
- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services to comply with environmental regulations ().
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Substituent Analysis : Modify the 3,5-dimethylphenyl group to test electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (-OCH3) substituents. Compare inhibitory activity using assays like photosynthetic electron transport (PET) inhibition ().
- Lipophilicity Optimization : Measure logP values via reversed-phase HPLC. Higher lipophilicity correlates with enhanced membrane permeability, as observed in PET inhibitors ().
- Crystallography : Resolve solid-state geometry via X-ray diffraction. For meta-substituted analogs, asymmetric unit configurations (e.g., 2 molecules per unit) influence packing and reactivity ().
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., IC50 curves) to confirm activity thresholds. For PET inhibition, use spinach chloroplasts and monitor oxygen evolution rates ().
- Batch Variability Control : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch inconsistencies. Document deviations using analytical certificates ( ).
- Meta-Analysis : Cross-reference results with structurally related compounds, such as N-(3,5-dimethylphenyl)oxadiazin-amines, to identify trends in substituent effects ().
Q. What mechanistic insights support the role of this compound in photosystem II (PSII) inhibition?
- Methodological Answer :
- Binding Site Mapping : Conduct molecular docking studies with PSII D1 protein (PDB ID: 3WU2). The 3,5-dimethyl group may occupy hydrophobic pockets, similar to PET inhibitors in .
- Electron Transport Assays : Use spinach chloroplasts to quantify PSII-specific inhibition via Clark electrode measurements. Compare with positive controls like diuron ().
- Spectroscopic Analysis : Monitor chlorophyll fluorescence quenching (Fv/Fm ratio) to assess PSII efficiency post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
